2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Description
This compound is a dihydroimidazol-4-one derivative featuring a bicyclic structure with an amino group at the 2-position and two aromatic substituents at the 5-position: a phenyl group and a 4-methylbenzyl (p-tolylmethyl) group. Its molecular formula is C₁₈H₁₉N₃O, with a molecular weight of 293.37 g/mol. The dihydroimidazolone core is a versatile scaffold in medicinal chemistry, often associated with bioactivity in kinase inhibition or redox modulation .
Properties
IUPAC Name |
2-amino-4-[(4-methylphenyl)methyl]-4-phenyl-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-7-9-13(10-8-12)11-17(14-5-3-2-4-6-14)15(21)19-16(18)20-17/h2-10H,11H2,1H3,(H3,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLMHXIIEVQBGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzylamine with benzaldehyde to form an intermediate Schiff base, which is then cyclized with glyoxal to produce the imidazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazole derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that imidazole derivatives exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines. For instance, the presence of the amino group at position 2 and the phenyl substituents enhance its interaction with biological targets, potentially leading to apoptosis in cancer cells.
Neuroprotective Effects
Studies have suggested that compounds similar to 2-aminoimidazoles can possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may act by modulating neurotransmitter systems or reducing oxidative stress.
Materials Science
Organic Light Emitting Diodes (OLEDs)
The compound has been identified as a candidate for use in OLED technology due to its favorable electronic properties. Its structure allows for efficient charge transport and light emission, making it suitable for applications in display technologies.
Photovoltaic Cells
Research into the use of imidazole derivatives in photovoltaic cells has shown potential for enhancing solar energy conversion efficiencies. The compound's ability to form stable thin films can improve the performance of organic solar cells.
Organic Synthesis
Building Block for Synthesis
2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize a variety of complex molecules through reactions such as nucleophilic substitution and cyclization processes.
Catalysis
The compound's unique structure makes it a candidate for catalytic applications in organic reactions. Its ability to stabilize transition states can facilitate various chemical transformations, contributing to more efficient synthetic pathways.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of 5,5-disubstituted dihydroimidazol-4-ones. Key structural analogues include:
Physicochemical Properties (Hypothetical)
Research Findings and Implications
Substituent-Driven Bioactivity : The trimethoxy analogue () may exhibit stronger binding to hydrophobic enzyme pockets, while the furan-containing compound () could engage in π-stacking interactions due to its heteroaromatic ring.
Synthetic Feasibility : The target compound’s synthesis is likely scalable using methods from , but purification may require chromatographic separation due to steric crowding .
Therapeutic Potential: The dihydroimidazolone core is understudied in drug discovery. Further exploration of substituent effects (e.g., replacing methyl with halogens) could optimize potency and selectivity .
Biological Activity
2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one (CAS Number: 1354923-36-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antitumor, and neuroprotective effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 279.34 g/mol. The compound features an imidazole ring, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H17N3O |
| Molecular Weight | 279.34 g/mol |
| CAS Number | 1354923-36-6 |
| Melting Point | N/A |
| Boiling Point | N/A |
| Density | N/A |
1. Anti-inflammatory Activity
Research indicates that derivatives of imidazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The IC50 values for COX inhibition in related compounds have been reported as low as , suggesting that 2-amino derivatives may possess comparable efficacy in reducing inflammation .
3. Neuroprotective Effects
Emerging evidence points to the neuroprotective properties of imidazole derivatives. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis in vitro. This suggests that 2-amino derivatives may also contribute to neuroprotection through mechanisms involving the modulation of oxidative stress pathways .
Case Studies
Several case studies highlight the biological activities of imidazole derivatives:
- Anti-inflammatory Effects : A study evaluated various imidazole derivatives for their ability to suppress COX activity in carrageenan-induced paw edema models in rats. Results indicated significant reductions in edema comparable to standard anti-inflammatory drugs like indomethacin .
- Cytotoxicity against Cancer Cell Lines : In vitro assays demonstrated that certain imidazole derivatives exhibited selective cytotoxicity against human glioblastoma and melanoma cell lines, with IC50 values indicating potent activity .
- Neuroprotective Mechanisms : Research focusing on neuroprotection revealed that imidazole compounds could mitigate neuronal damage induced by glutamate toxicity in cultured neurons, suggesting a protective role against neurodegenerative conditions .
Q & A
Basic: What are the recommended synthetic routes for 2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one?
Answer:
The compound can be synthesized via base-promoted cyclization of amidines and ketones under transition-metal-free conditions . Key steps include:
- Precursor selection : Use amidines with benzyl and methylphenyl substituents to achieve the target structure.
- Reaction parameters : Optimize temperature (80–100°C), solvent polarity (e.g., DMF or ethanol), and base (e.g., K₂CO₃ or DBU) to control regioselectivity .
- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the dihydroimidazolone core. Yield improvements (15–20%) are observed with slow addition of ketone precursors .
Basic: What analytical techniques are critical for characterizing its purity and structure?
Answer:
- X-ray crystallography : Resolves stereochemistry and confirms the sp³ hybridization at the 5-position of the dihydroimidazolone ring .
- NMR spectroscopy :
- ¹H NMR : Diastereotopic protons in the 4,5-dihydro ring show distinct coupling patterns (J = 10–12 Hz for trans configurations) .
- ¹³C NMR : Carbonyl (C=O) signals appear at δ 170–175 ppm, while aromatic carbons (4-methylphenyl) resonate at δ 125–140 ppm .
- HPLC-MS : Use C18 columns with acetonitrile/water (0.1% formic acid) for purity assessment (>98%). Molecular ion peaks [M+H]⁺ should align with theoretical m/z values .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
Discrepancies often arise from:
- Structural analogs : Minor substituent changes (e.g., para-methyl vs. ortho-methyl) alter bioactivity. Characterize analogs rigorously via NMR and X-ray .
- Assay standardization : Follow CLSI guidelines for antimicrobial testing. Control variables like inoculum size (5 × 10⁵ CFU/mL) and incubation time (18–24 hrs) .
- Cellular uptake studies : Use fluorescent derivatives (e.g., BODIPY-labeled analogs) to quantify intracellular concentrations, addressing mismatches between in vitro and cellular assays .
Advanced: What strategies optimize enantiomeric purity in asymmetric synthesis?
Answer:
- Chiral auxiliaries : Employ (R)- or (S)-configured amino alcohols in amidine precursors to induce stereoselectivity during cyclization (up to 85% ee) .
- Catalytic asymmetric synthesis : Use chiral Brønsted acids (e.g., BINOL-phosphates) or Ru(II)-pybox complexes to achieve >90% ee. Monitor via chiral HPLC with amylose columns .
- Kinetic resolution : Lipases (e.g., Candida antarctica) in biphasic systems (hexane/water) resolve enantiomers with 70–80% efficiency .
Basic: How to assess the compound’s stability under varying pH and temperature conditions?
Answer:
- Solution stability : Accelerated degradation studies (40°C, 75% RH) in pH 1–9 buffers. Monitor via HPLC; degradation products include hydrolyzed imidazolone rings .
- Solid-state stability : Perform TGA/DSC to detect polymorphic transitions. Store at ≤-20°C in amber vials with desiccants (silica gel) .
- Photostability : Follow ICH Q1B guidelines with UV/visible light exposure (1.2 million lux hours). Degradation >5% indicates light-sensitive formulations .
Advanced: What mechanistic insights guide synthesis optimization?
Answer:
- Reaction mechanism : DFT studies reveal a two-step process: (1) amidine deprotonation to form a resonance-stabilized anion; (2) nucleophilic attack on the ketone followed by cyclization .
- Electron-withdrawing groups : Nitro or trifluoromethyl substituents on ketones enhance electrophilicity, reducing reaction time from 24h to 8h .
- Solvent effects : Polar aprotic solvents (DMF) stabilize transition states, improving yields by 20–30% compared to THF .
Basic: How to design experiments for studying its environmental fate?
Answer:
- Abiotic degradation : Expose to simulated sunlight (Xe lamp, 300–800 nm) in aqueous solutions. Monitor via LC-MS for hydroxylated or cleaved products .
- Soil adsorption : Use batch experiments with varying organic matter content (0.5–5%). Calculate Freundlich coefficients (Kf) to predict mobility .
- Microbial degradation : Incubate with soil microbiota (28°C, 30 days). Analyze metabolites via GC-MS and quantify mineralization (¹⁴CO₂ trapping) .
Advanced: How to address low yields in large-scale synthesis?
Answer:
- Process intensification : Use flow chemistry with micromixers to enhance heat/mass transfer. Achieve 90% yield at 100 g scale (vs. 65% in batch) .
- Byproduct suppression : Add scavengers (e.g., molecular sieves) to sequester water, preventing retro-aldol side reactions .
- Crystallization optimization : Employ antisolvent (n-hexane) addition under controlled cooling (1°C/min) to improve crystal purity and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
